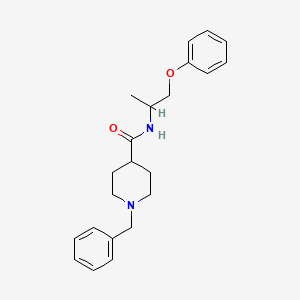![molecular formula C18H19N3S B5592024 1-(4-methylbenzyl)-5-[(4-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5592024.png)
1-(4-methylbenzyl)-5-[(4-methylbenzyl)thio]-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Triazole compounds are synthesized through various methods, often utilizing multi-component reactions that allow for the incorporation of different substituents into the triazole ring. For instance, 1,5-disubstituted 1,2,3-triazoles have been synthesized via a metal-free multi-component reaction, showcasing the versatility of triazole synthesis methods (Vo, 2020).
Molecular Structure Analysis
The molecular structure of triazole derivatives is often analyzed using X-ray crystallography and spectroscopic techniques such as FT-IR, UV-visible, and NMR spectroscopy. These analyses reveal the geometry, bond lengths, and angles within the molecule, providing insights into the stability and reactivity of the compound (Srivastava et al., 2016).
Chemical Reactions and Properties
Triazole compounds participate in various chemical reactions, including debenzylation, which involves the removal of benzyl protecting groups under specific conditions, highlighting the reactivity of triazole rings and their potential for further functionalization (Farooq et al., 2012).
Physical Properties Analysis
The physical properties of triazole derivatives, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are determined through experimental analysis and contribute to the compound's applicability in various fields (Xu et al., 2006).
Chemical Properties Analysis
The chemical properties of triazole derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are influenced by the substitution pattern on the triazole ring. Studies on these compounds provide insights into their potential applications in medicinal chemistry and material science (Ashton et al., 1993).
Wissenschaftliche Forschungsanwendungen
Insecticidal Activity
One of the notable applications of triazole derivatives is their insecticidal activity. A study by Maddila et al. (2015) synthesized a series of triazole derivatives, including those similar in structure to 1-(4-methylbenzyl)-5-[(4-methylbenzyl)thio]-1H-1,2,4-triazole, demonstrating significant insecticidal activity against Plodia interpunctella. This suggests the potential use of such compounds in developing new insecticides for agricultural purposes (Maddila, Pagadala, & Jonnalagadda, 2015).
Biological Activities and Therapeutic Potential
Triazole derivatives exhibit a wide spectrum of biological activities, including diuretic effects. Kravchenko (2018) conducted a study on 1,2,4-triazole derivatives, highlighting their potential as new substances with diuretic properties. The research emphasizes the versatility of triazole compounds in medical and pharmacological applications, pointing towards their use in developing new therapeutic agents (Kravchenko, 2018).
Antitumor Activity
Ghammamy and Sedaghat (2013) synthesized an azomethine derivative of triazole and investigated its complexes with copper(I) and zinc(II) salts for antitumor activity. This research opens up new avenues for using triazole derivatives in cancer treatment, suggesting that compounds like 1-(4-methylbenzyl)-5-[(4-methylbenzyl)thio]-1H-1,2,4-triazole could be explored further for their potential antitumor properties (Ghammamy & Sedaghat, 2013).
Antimicrobial Agents
A significant application of triazole derivatives is in the development of antimicrobial agents. Jadhav et al. (2017) synthesized a series of 1,4-disubstituted 1,2,3-triazole derivatives and evaluated them as possible antimicrobial agents. The study provides evidence of the potential use of these compounds, including those similar to 1-(4-methylbenzyl)-5-[(4-methylbenzyl)thio]-1H-1,2,4-triazole, in combating microbial infections (Jadhav, Raundal, Patil, & Bobade, 2017).
Corrosion Inhibition
The triazole derivative has also been studied for its corrosion inhibition properties. Merimi et al. (2019) explored the inhibitory action of a novel triazole derivative on mild steel corrosion in hydrochloric acid solution, demonstrating its excellent inhibition efficiency. This research indicates the potential of triazole derivatives in industrial applications for protecting metals from corrosion (Merimi, Benkaddour, Lgaz, Rezki, Messali, Jeffali, Oudda, & Hammouti, 2019).
Eigenschaften
IUPAC Name |
1-[(4-methylphenyl)methyl]-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-14-3-7-16(8-4-14)11-21-18(19-13-20-21)22-12-17-9-5-15(2)6-10-17/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMMVAAIAQZPNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NC=N2)SCC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,4-trimethyl-3a,6a-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5591941.png)
![4-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5591954.png)

![cyclopentanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5591972.png)
![N-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5591992.png)
![3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5591993.png)
![4-(1H-imidazol-2-yl)-1-[2-(2-phenylethoxy)benzoyl]piperidine](/img/structure/B5592001.png)
![N-[4-({2-[5-(acetylamino)-2-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)phenyl]acetamide](/img/structure/B5592004.png)
![5-isopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5592007.png)
![2-{[(2-chlorophenyl)sulfonyl]amino}ethyl (4-chlorophenyl)carbamate](/img/structure/B5592011.png)
![2,6-difluoro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-methoxybenzamide hydrochloride](/img/structure/B5592023.png)
![2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5592029.png)
![4-[(3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5592030.png)
